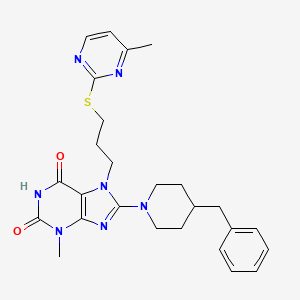

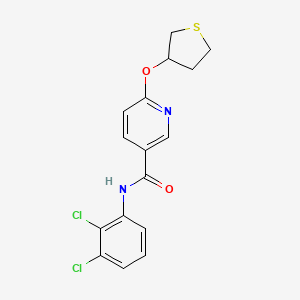

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of purine derivatives with potential biological activity. The purine scaffold is a common feature in many biologically active compounds, and modifications on this core structure can lead to a variety of pharmacological properties.

Synthesis Analysis

The synthesis of related N-benzylpiperidine-purine derivatives has been described, where compounds derived from N-benzylpiperidine and N-substituted purines showed moderate acetylcholinesterase inhibition . The synthesis involves the introduction of an 8-substituted caffeine fragment and a methoxymethyl linker, which are key structural features for the design of more potent inhibitors . Another study describes the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group to avoid simultaneous debenzylation of both N1 and N7 positions .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system can be essential for receptor affinity and selectivity, particularly towards serotoninergic and dopaminergic receptors . The presence of a benzylpiperidine moiety and a methylpyrimidinylthio group in the compound suggests potential interactions with various biological receptors, which could be explored through molecular modeling studies.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the substituents attached to the purine core. For instance, the introduction of a benzyl group can provide a site for further chemical modifications, such as alkylation reactions . The presence of a thioether linkage in the compound suggests potential for oxidation or substitution reactions, which could be used to further diversify the chemical structure and explore different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by their substituents. The use of a thietanyl protecting group has been shown to provide stability during nucleophilic substitution reactions, allowing for the synthesis of purine derivatives with specific substitutions . The benzyl and methylpyrimidinylthio groups in the compound may also affect its lipophilicity, which is an important factor in determining its pharmacokinetic properties.

properties

IUPAC Name |

8-(4-benzylpiperidin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O2S/c1-18-9-12-27-24(28-18)36-16-6-13-33-21-22(31(2)26(35)30-23(21)34)29-25(33)32-14-10-20(11-15-32)17-19-7-4-3-5-8-19/h3-5,7-9,12,20H,6,10-11,13-17H2,1-2H3,(H,30,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEBYJBTOIILCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCCN2C3=C(N=C2N4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((4-methylpyrimidin-2-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)

![7-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3020372.png)

![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B3020376.png)

![4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3020377.png)

![2-(5-(5-(allylthio)-1,3,4-oxadiazol-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3020379.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3020381.png)

![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)

![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)